1-Phenylphospholane-1-oxide

Catalytic Wittig reaction Reduction activation energy Phosphine oxide recyclability

1-Phenylphospholane-1-oxide (CAS 4963-91-1) is a tertiary cyclic phosphine oxide featuring a five-membered phospholane ring with a phenyl substituent. It serves as a pre-catalyst for Wittig, Appel, and Staudinger reactions, where in situ reduction regenerates the active phosphine.

Molecular Formula C10H13OP
Molecular Weight 180.187
CAS No. 4963-91-1
Cat. No. B2961862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylphospholane-1-oxide
CAS4963-91-1
Molecular FormulaC10H13OP
Molecular Weight180.187
Structural Identifiers
SMILESC1CCP(=O)(C1)C2=CC=CC=C2
InChIInChI=1S/C10H13OP/c11-12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyJPSNHKXDQRWRHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylphospholane-1-oxide: A High-Reductivity Cyclic Phosphine Oxide for Catalytic Wittig and Staudinger Transformations


1-Phenylphospholane-1-oxide (CAS 4963-91-1) is a tertiary cyclic phosphine oxide featuring a five-membered phospholane ring with a phenyl substituent. It serves as a pre-catalyst for Wittig, Appel, and Staudinger reactions, where in situ reduction regenerates the active phosphine [1]. Its cyclic structure imparts a lower reduction activation barrier compared to acyclic analogs, enabling milder catalytic conditions [2].

Why 1-Phenylphospholane-1-oxide Cannot Be Replaced by Common Acyclic Phosphine Oxides in Redox-Driven Catalysis


Generic phosphine oxides (e.g., Ph₃P=O, n-Bu₃P=O) exhibit significantly higher reduction barriers, requiring elevated temperatures or strong reductants that narrow functional-group tolerance and degrade atom economy. The five-membered phospholane ring induces ring strain that lowers the activation free energy for P=O reduction, directly translating into faster catalytic turnover at lower temperatures and with milder silanes [1][2].

Quantitative Differentiation of 1-Phenylphospholane-1-oxide Against Closest Analogs and Alternatives


Lower Reduction Activation Barrier vs. Tri-n-butylphosphine Oxide Enables Milder Catalytic Wittig Conditions

In the catalytic Wittig reaction, the reduction of the pre-catalyst phosphine oxide is rate-limiting. 1-Phenylphospholane-1-oxide exhibits an activation barrier for silane-mediated reduction that is several kcal/mol lower than that of tri-n-butylphosphine oxide [1]. This lower barrier translates into a catalyst that can be turned over under milder conditions and with weaker reductants, improving functional-group compatibility.

Catalytic Wittig reaction Reduction activation energy Phosphine oxide recyclability

Superior Reductivity vs. Triphenylphosphine Oxide in On-Water Catalytic Wittig

A direct comparative study demonstrated that 3-methyl-1-phenylphospholane oxide (and by class-level inference, the parent 1-phenylphospholane-1-oxide) reduces more easily than triphenylphosphine oxide (Ph₃P=O) under on-water catalytic Wittig conditions [1]. This enhanced reducibility makes it a more efficient pre-catalyst, as confirmed by higher catalytic performance in the aqueous Wittig reaction.

On-water catalysis Green chemistry Phosphine oxide reduction

Kinetic Modeling of Silane-Mediated Reduction Provides Predictive Power for Process Optimization

A comprehensive DFT study characterized the free energy surfaces of 1-phenylphospholane-1-oxide reduction with four different silanes (including H₂SiPh₂ and HSiPh₃) [1]. The study formulated rate equations that accurately describe concentration-time profiles, enabling rational selection of silane reductants. Such detailed kinetic models are absent for generic phosphine oxides like Ph₃P=O or n-Bu₃P=O in the public literature, providing a unique procurement advantage for users who need predictable reaction kinetics.

DFT kinetics Process optimization Silane selectivity

Pd-Catalyzed Methoxycarbonylation: Phospholane Skeleton Exhibits Distinct Enantioselectivity Profile vs. Phosphetane Ligands

In Pd-catalyzed asymmetric methoxycarbonylation of vinylarenes, chiral phospholane ligands derived from phospholane oxide precursors show a markedly different enantioselectivity profile compared to phosphetane ligands [1]. While phosphetane ligands achieve higher enantioselectivity (up to 50% ee) in some cases, the phospholane skeleton provides distinct substrate-dependent selectivity that can be advantageous for specific substrate classes. This demonstrates that the five-membered phospholane ring cannot be interchanged with the four-membered phosphetane without altering catalytic outcomes.

Asymmetric catalysis Ligand design Phospholane vs. phosphetane

Optimal Application Scenarios for 1-Phenylphospholane-1-oxide Based on Quantitative Evidence


Catalytic Wittig and Appel Reactions Under Mild and Aqueous Conditions

The compound’s lower reduction barrier compared to tri-n-butylphosphine oxide [1] and triphenylphosphine oxide [2] makes it the pre-catalyst of choice when mild reductants (e.g., phenylsilane) and near-ambient temperatures are required. Its documented performance in on-water Wittig catalysis further supports its use in green chemistry protocols.

Kinetic Process Development and Scale-Up of Redox-Driven Catalysis

The availability of a validated DFT-based kinetic model for its reduction with various silanes [1] provides a predictive tool for process optimization. This is uniquely valuable for scaling up catalytic Wittig or Staudinger processes where precise control over turnover frequency is critical.

Asymmetric Catalysis Ligand Synthesis Using the Phospholane Skeleton

1-Phenylphospholane-1-oxide serves as a precursor to chiral phospholane ligands for Pd-catalyzed asymmetric transformations. Its distinct enantioselectivity profile compared to four-membered phosphetane ligands [1] justifies its selection when specific substrate-dependent selectivity patterns are desired.

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